molecular formula C27H22N4O6 B2493584 methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate CAS No. 1207032-12-9

methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B2493584
CAS No.: 1207032-12-9
M. Wt: 498.495
InChI Key: GUVHRNAQEOSQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole moiety and a substituted phenyl group. Its structure integrates pharmacologically significant motifs:

  • Quinazolinone: Known for antitumor, antimicrobial, and anti-inflammatory activities due to its ability to inhibit enzymes like kinases or topoisomerases.
  • 1,2,4-Oxadiazole: Enhances metabolic stability and bioavailability in drug design.
  • Ethoxyphenyl substituent: Modulates lipophilicity and electronic properties, influencing target binding.

This compound was synthesized via multi-step reactions involving cyclization and coupling strategies, as described in studies focusing on analogous derivatives . Characterization via ¹H NMR, IR, and mass spectrometry confirmed its structural integrity, consistent with methodologies for related oxadiazole-quinazolinone hybrids .

Properties

CAS No.

1207032-12-9

Molecular Formula

C27H22N4O6

Molecular Weight

498.495

IUPAC Name

methyl 2-[1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C27H22N4O6/c1-3-36-22-15-9-6-12-19(22)24-28-23(37-29-24)16-30-20-13-7-4-10-17(20)25(32)31(27(30)34)21-14-8-5-11-18(21)26(33)35-2/h4-15H,3,16H2,1-2H3

InChI Key

GUVHRNAQEOSQKL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that incorporates both oxadiazole and quinazoline moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N4O5C_{26}H_{22}N_{4}O_{5} with a molecular weight of 470.47 g/mol. The presence of the oxadiazole ring is particularly significant due to its established pharmacological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole structure demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 6.2 μM to higher values against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CT47D27.3

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been well documented. For example, studies have shown that certain compounds exhibit high inhibition rates against Mycobacterium tuberculosis (Mtb), with some achieving over 90% inhibition at specific concentrations . This highlights the potential of this compound in treating infectious diseases.

Table 2: Antimicrobial Efficacy Against Mtb

CompoundConcentration (μg/mL)% Inhibition
Compound D25096
Compound E10091

The mechanism through which this compound exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The oxadiazole moiety is known to interfere with critical biological pathways that regulate tumor growth and microbial resistance.

Case Studies

In a recent case study involving a series of synthesized oxadiazole derivatives similar to this compound, researchers observed significant antiproliferative activity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core fused with an oxadiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance its pharmacological properties. For instance, the incorporation of the oxadiazole group has been associated with increased antibacterial and anticancer activities.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .

Antibacterial Activity

The oxadiazole moiety in the compound enhances its antibacterial properties. Studies have shown that derivatives containing oxadiazole structures demonstrate activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can exhibit multiple therapeutic effects:

  • Anticonvulsant Activity: Similar quinazoline derivatives have shown effectiveness in reducing seizure activity in animal models .
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties due to its ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

StudyCompoundFindings
El-Azab et al., 2010Quinazoline derivativeExhibited significant anticonvulsant activity in rodent models .
Rashid et al., 2014Oxadiazole derivativesShowed notable antibacterial activity against various pathogens .
Azzam et al., 2023Benzothiazole derivativesDemonstrated effective antibacterial properties against Klebsiella pneumonia .

These studies underscore the potential of compounds like this compound as valuable agents in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against analogs with variations in substituents or core heterocycles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Heterocycle Substituent(s) Bioactivity/Properties Reference
Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxoquinazolin-3-yl)benzoate Quinazolinone + 1,2,4-oxadiazole 2-Ethoxyphenyl, methyl benzoate High metabolic stability (predicted), kinase inhibition potential Derived from
(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazine + 1,2,4-oxadiazole 4-Methoxyphenyl Moderate antimicrobial activity
2-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide Quinazolinone 3-Trifluoromethylphenyl Anticancer (IC₅₀: 12 µM vs. HeLa) External study*
5-(2-Chlorobenzyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Chlorobenzyl, phenyl Anti-inflammatory (COX-2 inhibition) External study*

Key Observations :

Replacement of the quinazolinone core with benzoxazine (as in ) reduces rigidity, which may lower target-binding affinity but improve solubility.

Bioactivity Trends: Quinazolinone-oxadiazole hybrids (e.g., the target compound) exhibit broader kinase inhibition profiles than benzoxazine analogs, attributed to the planar quinazolinone scaffold’s ability to intercalate enzyme active sites.

Synthetic Challenges :

  • The target compound’s methyl benzoate ester may introduce steric hindrance during synthesis, requiring optimized coupling conditions (e.g., DCC/DMAP) to achieve yields comparable to simpler acetamide derivatives .

Unresolved Questions :

  • The role of the 1,2,4-oxadiazole linker in modulating cytotoxicity vs. toxicity thresholds remains underexplored.

Q & A

Q. What are the key steps and optimal conditions for synthesizing methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate?

  • Methodological Answer : Synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of precursors (e.g., amidoximes) under reflux with activating agents like POCl₃ or CDI in dry solvents (e.g., DMF or THF) .

Quinazolinone Core Assembly : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions, followed by alkylation/arylation at the N3 position .

Coupling Reactions : Linking the oxadiazole and quinazolinone moieties via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous solvents (e.g., DCM) and catalysts like DBU .

  • Critical Parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios (monitored via TLC/HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole (C5-substitution) and quinazolinone (dioxo groups at C2/C4) via characteristic shifts (e.g., oxadiazole C5-H δ ~8.5 ppm; quinazolinone carbonyls δ ~165–175 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • FT-IR : Identify carbonyl stretches (quinazolinone C=O at ~1700 cm⁻¹; ester C=O at ~1730 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Use a tiered solvent approach:
  • Polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Aqueous buffers (PBS, pH 7.4) for biological assays, with sonication or co-solvents (e.g., 0.1% Tween-80) .
  • Stability Studies :
  • HPLC monitoring under physiological conditions (37°C, pH 7.4) over 24–72 hours .
  • Light-sensitive degradation assessed via UV-Vis spectroscopy (λmax tracking) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-quinazolinone coupling step?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables:
  • Catalyst loading (e.g., 5–20 mol% Pd(OAc)₂).
  • Solvent polarity (DMF vs. acetonitrile).
  • Temperature (60–100°C) .
  • Post-Reaction Workup : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (methanol/water) to isolate high-purity product .

Q. What strategies resolve contradictions in bioactivity data across cell-based assays?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., ATP-based viability kits, IC₅₀ calculations) across multiple cell lines .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolic Stability Checks : Incubate compound with liver microsomes to rule out rapid inactivation .

Q. How can the electronic effects of the 2-ethoxyphenyl group influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituent variations (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) on the phenyl ring .
  • Computational Modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate electronic profiles with receptor binding .

Q. What methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to target enzymes .
  • X-Ray Crystallography : Resolve co-crystal structures with the enzyme active site (e.g., PDB deposition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Methodological Answer :
  • Parameter Audit : Compare reaction scales, solvent batches, and equipment (e.g., microwave vs. oil bath heating) .
  • Intermediate Purity Check : Analyze starting materials via NMR for degradation/byproducts .
  • Collaborative Replication : Cross-validate protocols with independent labs .

Experimental Design Tables

Parameter Optimization Range Impact on Yield
Reaction Temperature60–100°CHigher temps favor coupling but risk decomposition
Catalyst Loading5–20 mol%>10 mol% improves efficiency but increases cost
Solvent PolarityDMF (high) vs. THF (moderate)Polar solvents enhance solubility but may hinder selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.